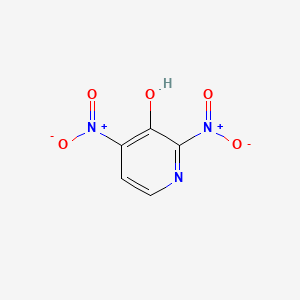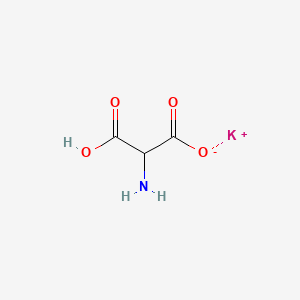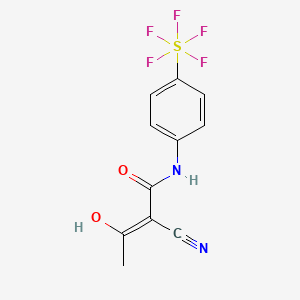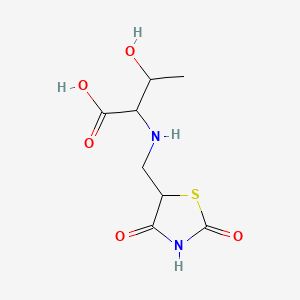![molecular formula C18H24O2 B13859476 (17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13859476.png)
(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17BETA-ESTRADIOL-16,16-D2 is a stable isotope-labeled form of 17beta-estradiol, a naturally occurring estrogen steroid hormone. This compound is primarily used in scientific research to study the metabolism, pharmacokinetics, and biological effects of estradiol without interference from endogenous hormones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17BETA-ESTRADIOL-16,16-D2 involves the incorporation of deuterium atoms at the 16th position of the estradiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the hydrogenation process. The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of 17BETA-ESTRADIOL-16,16-D2 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is often produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
17BETA-ESTRADIOL-16,16-D2 undergoes various chemical reactions, including:
Oxidation: This reaction can convert estradiol to estrone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert estrone back to estradiol using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS)
Major Products Formed
Oxidation: Estrone
Reduction: Estradiol
Substitution: Halogenated estradiol derivatives
Aplicaciones Científicas De Investigación
17BETA-ESTRADIOL-16,16-D2 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis. Some key applications include:
Chemistry: Used in studies of steroid metabolism and synthesis.
Biology: Employed in research on hormone receptor interactions and cellular signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of estradiol.
Industry: Applied in the development of new pharmaceuticals and hormone replacement therapies
Mecanismo De Acción
17BETA-ESTRADIOL-16,16-D2 exerts its effects by binding to estrogen receptors (ERs) in target tissues. The binding of estradiol to ERs activates the receptor, leading to changes in gene transcription and protein synthesis. This process involves both genomic and non-genomic actions, with the former involving direct regulation of gene expression and the latter involving rapid signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Estrone: Another naturally occurring estrogen with a similar structure but differing in the oxidation state at the C17 position.
Estriol: A weaker estrogen compared to estradiol, with hydroxyl groups at the C16 and C17 positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing by the presence of an ethinyl group at the C17 position.
Uniqueness
17BETA-ESTRADIOL-16,16-D2 is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable in research settings where distinguishing between endogenous and exogenous estradiol is crucial .
Propiedades
Fórmula molecular |
C18H24O2 |
|---|---|
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(17S)-16,16-dideuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14?,15?,16?,17-,18?/m0/s1/i7D2 |
Clave InChI |
VOXZDWNPVJITMN-WOHCTCDTSA-N |
SMILES isomérico |
[2H]C1(CC2C3CCC4=C(C3CCC2([C@H]1O)C)C=CC(=C4)O)[2H] |
SMILES canónico |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)




![(6R,7R)-7-[[(2E)-2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13859425.png)
![N,N-bis(2-chloroethyl)-2-[2-(oxan-2-yloxy)ethoxy]ethanamine](/img/structure/B13859430.png)
![1,4-Bis[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2,2-diphenyl-1-butanone Hydrochloride](/img/structure/B13859437.png)
![(R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B13859438.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-[(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13859439.png)



